Insulin detemir

Catalog No.
S1544243
CAS No.
169148-63-4
M.F
C267H402N64O76S6
M. Wt
5917 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin detemir

CAS Number

169148-63-4

Product Name

Insulin detemir

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-(tetradecanoylamino)hexanoic acid

Molecular Formula

C267H402N64O76S6

Molecular Weight

5917 g/mol

InChI

InChI=1S/C267H402N64O76S6/c1-29-32-33-34-35-36-37-38-39-40-50-64-204(347)280-95-52-51-61-170(265(404)405)298-256(395)197-63-54-97-331(197)264(403)220(147(28)336)330-248(387)182(110-154-71-79-160(340)80-72-154)309-240(379)178(106-150-59-48-43-49-60-150)307-237(376)177(105-149-57-46-42-47-58-149)289-207(350)120-282-223(362)162(62-53-96-281-267(276)277)291-227(366)163(84-91-209(352)353)288-206(349)119-283-225(364)192-126-409-410-127-193(252(391)314-187(266(406)407)115-203(275)346)319-241(380)181(109-153-69-77-159(339)78-70-153)308-245(384)185(113-201(273)344)312-231(370)168(86-93-211(356)357)295-233(372)172(99-134(6)7)300-229(368)164(81-88-198(270)341)293-238(377)179(107-151-65-73-157(337)74-66-151)305-235(374)173(100-135(8)9)304-250(389)189(123-333)315-253(392)195-129-412-411-128-194(318-232(371)166(83-90-200(272)343)292-228(367)169(87-94-212(358)359)297-258(397)216(142(22)23)327-262(401)217(143(24)30-2)323-205(348)116-268)254(393)320-196(255(394)329-219(146(27)335)263(402)316-190(124-334)251(390)328-218(144(25)31-3)261(400)322-195)130-413-408-125-191(317-236(375)174(101-136(10)11)301-242(381)183(111-155-117-278-131-285-155)310-230(369)165(82-89-199(271)342)294-244(383)186(114-202(274)345)313-259(398)213(139(16)17)324-222(361)161(269)104-148-55-44-41-45-56-148)224(363)284-121-208(351)290-188(122-332)249(388)311-184(112-156-118-279-132-286-156)243(382)303-176(103-138(14)15)247(386)325-214(140(18)19)257(396)296-167(85-92-210(354)355)226(365)287-145(26)221(360)299-171(98-133(4)5)234(373)306-180(108-152-67-75-158(338)76-68-152)239(378)302-175(102-137(12)13)246(385)326-215(141(20)21)260(399)321-192/h41-49,55-60,65-80,117-118,131-147,161-197,213-220,332-340H,29-40,50-54,61-64,81-116,119-130,268-269H2,1-28H3,(H2,270,341)(H2,271,342)(H2,272,343)(H2,273,344)(H2,274,345)(H2,275,346)(H,278,285)(H,279,286)(H,280,347)(H,282,362)(H,283,364)(H,284,363)(H,287,365)(H,288,349)(H,289,350)(H,290,351)(H,291,366)(H,292,367)(H,293,377)(H,294,383)(H,295,372)(H,296,396)(H,297,397)(H,298,395)(H,299,360)(H,300,368)(H,301,381)(H,302,378)(H,303,382)(H,304,389)(H,305,374)(H,306,373)(H,307,376)(H,308,384)(H,309,379)(H,310,369)(H,311,388)(H,312,370)(H,313,398)(H,314,391)(H,315,392)(H,316,402)(H,317,375)(H,318,371)(H,319,380)(H,320,393)(H,321,399)(H,322,400)(H,323,348)(H,324,361)(H,325,386)(H,326,385)(H,327,401)(H,328,390)(H,329,394)(H,330,387)(H,352,353)(H,354,355)(H,356,357)(H,358,359)(H,404,405)(H,406,407)(H4,276,277,281)/t143-,144-,145-,146+,147+,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,213-,214-,215-,216-,217-,218-,219-,220-/m0/s1

InChI Key

UGOZVNFCFYTPAZ-IOXYNQHNSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC=N9)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)CC)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O

Synonyms

12C-Lys(B29)-DB30I, B29 tetradecanoyl Lys B30 des Ala insulin, B29-tetradecanoyl-Lys-B30-des-Ala-insulin, basal insulin detemir, Des-(B30)-insulin, Lys(B29)-tetradecanoyl, Detemir, Basal Insulin, Detemir, Insulin, insulin detemir, Insulin Detemir, Basal, Insulin, Tetradecanoyl-Lys(B29)-des-Ala(B30), Insulin, Tetradecanoyllysyl(B29)-desalanyl(B30), Levemir, NN 304, NN-304, NN304

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC=N9)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)CC)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC=N9)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)CC)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)O

Pharmacokinetics and Pharmacodynamics

  • Absorption and action profile

    Researchers have investigated the absorption and action profile of Lecemir compared to other long-acting insulins. Studies have shown that Lecemir has a slow and sustained release profile, leading to a more consistent blood sugar control throughout the day ().

  • Impact on glycemic control

    Clinical trials have evaluated the effectiveness of Lecemir in achieving glycemic control (hemoglobin A1c) in diabetic patients. These studies provide valuable data for optimizing treatment regimens and assessing Lecemir's performance compared to other medications ().

Combination Therapy

  • Lecemir with other diabetes medications: Researchers have explored the use of Lecemir in combination with other diabetes medications, such as oral hypoglycemics or rapid-acting insulins. This research helps determine the most effective treatment strategies for individual patient needs ().

Specific Patient Populations

  • Lecemir in children and adolescents

    Studies have investigated the safety and efficacy of Lecemir in younger populations with diabetes. This research helps establish appropriate dosing and management strategies for children and adolescents ().

  • Lecemir in pregnancy

    Researchers are exploring the use of Lecemir for glycemic control in pregnant women with diabetes. This research aims to identify safe and effective insulin regimens during pregnancy to optimize maternal and fetal health outcomes ().

Insulin detemir is a long-acting insulin analogue used primarily in the management of diabetes mellitus, both Type 1 and Type 2. It is designed to provide a stable and prolonged effect on blood glucose levels, mimicking the basal insulin secretion of the pancreas. Unlike human insulin, which has a more variable pharmacokinetic profile, insulin detemir offers a predictable action due to its unique structural modifications. Specifically, it features a 14-carbon fatty acid chain (myristic acid) attached to the lysine at position B29 of the insulin molecule, which enhances its binding to albumin and slows its absorption from the injection site .

The primary chemical reaction involved in the formation of insulin detemir is the acylation of the amino acid lysine at position B29. This modification replaces threonine at position B30 with myristic acid through an acylation reaction. The resulting compound demonstrates high affinity for human albumin, which is crucial for its prolonged action . Upon administration, insulin detemir undergoes metabolism involving cleavage of disulfide bridges between its A- and B-chains, leading to inactive metabolites that are further degraded .

Insulin detemir is synthesized using recombinant DNA technology in yeast cells (Saccharomyces cerevisiae). The process begins with the expression of an insulin precursor, which undergoes cation exchange chromatography followed by crystallization steps. The critical step involves introducing the myristoyl group through an acylation reaction on the lysine residue at position B29. This is followed by purification processes including chromatographic steps and precipitation before final crystallization and drying . The entire manufacturing process is rigorously validated to ensure consistency and quality.

Insulin detemir has been studied for potential interactions with various drugs and substances. More than 98% of circulating insulin detemir binds to albumin, which minimizes interactions with other protein-bound medications . Studies have indicated that there are no clinically significant interactions between insulin detemir and fatty acids or other drugs that are also protein-bound. This characteristic enhances its safety profile during concurrent medication use.

Insulin detemir shares similarities with other long-acting insulins but has distinct features that set it apart:

Compound NameStructure ModificationDuration of ActionUnique Features
Insulin GlargineSubstitution at A21 (glycine)Up to 24 hoursForms microprecipitates upon injection
Insulin NPHAddition of protamine10-16 hoursIntermediate-acting; variable absorption
Insulin LisproPosition B28 (proline) substitution3-5 hoursRapid-acting; designed for postprandial control
Insulin AspartPosition B28 (proline) substitution3-5 hoursRapid-acting; similar application as Lispro

Uniqueness of Insulin Detemir: The key differentiator for insulin detemir is its fatty acid modification, which allows for slow absorption and prolonged action without significant peaks in serum concentration. This results in more stable plasma levels compared to other insulins such as NPH or glargine, making it particularly beneficial for patients who experience variability in glycemic control .

XLogP3

-3.5

Hydrogen Bond Acceptor Count

87

Hydrogen Bond Donor Count

76

Exact Mass

5914.7950469 g/mol

Monoisotopic Mass

5912.7883372 g/mol

Heavy Atom Count

413

UNII

4FT78T86XV

Drug Indication

Treatment of type II diabetes mellitus, Treatment of type I diabetes mellitus

Pharmacology

Insulin Detemir is a long-lasting, recombinant version of human insulin. It is an insulin analogue with myristic acid bound to the lysine at position B29 and a deletion of B30.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10AE05
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10A - Insulins and analogues
A10AE - Insulins and analogues for injection, long-acting
A10AE05 - Insulin detemi

Wikipedia

Insulin detemir

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2024-04-14

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